molecular formula C21H19NO3 B11226700 N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)naphthalene-1-carboxamide

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)naphthalene-1-carboxamide

Cat. No.: B11226700
M. Wt: 333.4 g/mol
InChI Key: RNOWFYPOPLCAEZ-UHFFFAOYSA-N
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Description

N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]NAPHTHALENE-1-CARBOXAMIDE is a complex organic compound that features a benzodioxepin ring fused with a naphthalene carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]NAPHTHALENE-1-CARBOXAMIDE typically involves multiple steps. One common approach is the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with naphthalene-1-carboxylic acid or its derivatives under specific reaction conditions. The reaction often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and solvent systems. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]NAPHTHALENE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzodioxepin or naphthalene rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines

Scientific Research Applications

N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]NAPHTHALENE-1-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]NAPHTHALENE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]NAPHTHALENE-1-CARBOXAMIDE stands out due to its unique combination of a benzodioxepin ring and a naphthalene carboxamide structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H19NO3

Molecular Weight

333.4 g/mol

IUPAC Name

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)naphthalene-1-carboxamide

InChI

InChI=1S/C21H19NO3/c23-21(18-8-3-6-16-5-1-2-7-17(16)18)22-14-15-9-10-19-20(13-15)25-12-4-11-24-19/h1-3,5-10,13H,4,11-12,14H2,(H,22,23)

InChI Key

RNOWFYPOPLCAEZ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)CNC(=O)C3=CC=CC4=CC=CC=C43)OC1

Origin of Product

United States

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